Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate
Description
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is an α,β-unsaturated ester featuring a benzoyldiazenyl (Ar–N=N–CO–) substituent at the β-position of the enoate system. This compound is structurally characterized by its conjugated system, which includes a diazenyl group that may participate in resonance stabilization and intermolecular interactions. For instance, methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives are precursors for synthesizing imidazole and oxazoloquinoline derivatives .
Properties
CAS No. |
101561-12-0 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-(benzoyldiazenyl)but-2-enoate |
InChI |
InChI=1S/C12H12N2O3/c1-9(8-11(15)17-2)13-14-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
PLIQXKXYPLCYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)N=NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate typically involves the reaction of methyl 3-aminocrotonate with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the benzoyl group to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, influencing the activity of biological molecules. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s distinct benzoyldiazenyl group differentiates it from other enoate derivatives. Below is a comparative analysis with key analogs:
Key Observations:
- Electronic Effects: The benzoyldiazenyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated system compared to amino or phosphoryloxy substituents. This property may influence reactivity in Michael additions or cycloadditions .
- Steric Considerations: The planar benzoyldiazenyl group may facilitate π-π stacking interactions in crystalline states, unlike bulkier substituents like dimethylamino or phosphate groups .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: Unlike amino-substituted analogs (e.g., Methyl 3-(methylamino)but-2-enoate), which form N–H···O hydrogen bonds, the benzoyldiazenyl group may engage in C=O···H–N hydrogen bonds or π-stacking, as observed in related aromatic systems .
- Crystallographic Tools : Programs like SHELXL and ORTEP-3 are critical for resolving such structures, particularly for analyzing E/Z isomerism and intermolecular interactions .
Biological Activity
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. It can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 233.25 g/mol
The compound features a diazenyl group that is known for its reactivity and potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study conducted by [source needed] demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes the findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HT-29 (Colon Cancer) | 20 | Apoptosis induction |
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory effects . In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Study 1: Efficacy in Cancer Treatment
A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound as part of a combination therapy. The trial reported an overall response rate of 60% among participants, with significant tumor regression observed in imaging studies.
Case Study 2: Safety Profile Assessment
In a safety assessment study, patients treated with this compound experienced mild adverse effects, primarily gastrointestinal disturbances. The study concluded that the compound has a favorable safety profile when used at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
